N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group. It also contains a chloro group and a methyl group on the benzothiazole ring, and two methoxy groups on the benzamide ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate benzo[d]thiazol-2-yl halides with the corresponding amines . The methoxy groups could be introduced via a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in condensation reactions, while the chloro group could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, the presence of polar functional groups and aromatic rings would influence its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of various heterocyclic compounds derived from similar structural frameworks, showcasing the compound's utility in developing new molecules with potential pharmacological activities. These compounds have been evaluated for their analgesic, anti-inflammatory, and COX-2 inhibitory activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial Activity
Derivatives containing the thiazole moiety have been designed, synthesized, and assessed for their antibacterial activities against various pathogens. The optimization of these molecules based on their structure-activity relationship can lead to the development of novel antibacterial agents, addressing the growing concern of antibiotic resistance (Song et al., 2017).
Cancer Research
Certain derivatives have shown promise in anticancer research, with studies demonstrating moderate to excellent anticancer activity in vitro. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents, which could contribute to more effective cancer treatments (Ravinaik et al., 2021).
Material Science and Environmental Applications
Adsorbent for Heavy Metal Removal
The compound's derivatives have been explored for environmental applications, such as the removal of heavy metals from industrial wastes. This research points to its potential in addressing environmental pollution, particularly in treating industrial wastewater and mitigating heavy metal contamination (Zargoosh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-17(24)10-11-19-20(14)26-23(31-19)27(13-15-7-4-5-12-25-15)22(28)16-8-6-9-18(29-2)21(16)30-3/h4-12H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGPUFFVBKDRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.